molecular formula C12H9N5O3 B080879 9-(p-Nitrobenzyl)-9H-purin-6-ol CAS No. 13233-86-8

9-(p-Nitrobenzyl)-9H-purin-6-ol

Cat. No. B080879
CAS RN: 13233-86-8
M. Wt: 271.23 g/mol
InChI Key: AWOOIVCGPKFRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(p-Nitrobenzyl)-9H-purin-6-ol, also known as N6-(4-nitrobenzyl)adenosine-5'-O-monophosphate (NB-AMP), is a modified form of adenosine monophosphate. It has been widely used in scientific research as a photoactivatable cAMP analog, which can be used to study cAMP-dependent signaling pathways.

Mechanism Of Action

The mechanism of action of NB-AMP is based on its ability to mimic the structure and function of cAMP. When NB-AMP is added to cells, it can be converted to cAMP by endogenous phosphodiesterases. However, NB-AMP can also be activated by light, which cleaves the nitrobenzyl group and releases cAMP. This allows researchers to control the timing and location of cAMP signaling with high precision.

Biochemical And Physiological Effects

The biochemical and physiological effects of NB-AMP are similar to those of cAMP. It can activate protein kinase A (PKA) and exchange protein activated by cAMP (EPAC), which are key regulators of many cellular processes, such as metabolism, gene expression, and ion channel activity. NB-AMP can also modulate the activity of cyclic nucleotide-gated (CNG) channels, which are involved in vision and olfaction.

Advantages And Limitations For Lab Experiments

One of the main advantages of NB-AMP is its photoactivatable property, which allows researchers to control the timing and location of cAMP signaling with high precision. This is particularly useful for studying complex signaling networks that involve multiple cell types or spatially distinct compartments. However, NB-AMP also has some limitations. For example, its photoactivation efficiency can vary depending on the wavelength and intensity of light used. In addition, NB-AMP can be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for NB-AMP research. One direction is to develop new photoactivatable cAMP analogs with improved properties, such as higher photoactivation efficiency and lower toxicity. Another direction is to use NB-AMP to study the role of cAMP signaling in disease models, such as cancer and neurological disorders. Finally, NB-AMP can be used in combination with other optogenetic tools, such as channelrhodopsins and halorhodopsins, to study complex signaling networks in vivo.

Synthesis Methods

NB-AMP can be synthesized by reacting adenosine-5'-monophosphate with 4-nitrobenzyl bromide in the presence of a base. The reaction yields NB-AMP as a white powder, which can be purified by column chromatography.

Scientific Research Applications

NB-AMP has been widely used in scientific research as a photoactivatable cAMP analog. It can be used to study cAMP-dependent signaling pathways, such as the regulation of ion channels, protein kinases, and gene expression. By using light to activate NB-AMP, researchers can precisely control the timing and location of cAMP signaling, which is difficult to achieve with traditional methods.

properties

CAS RN

13233-86-8

Product Name

9-(p-Nitrobenzyl)-9H-purin-6-ol

Molecular Formula

C12H9N5O3

Molecular Weight

271.23 g/mol

IUPAC Name

9-[(4-nitrophenyl)methyl]-1H-purin-6-one

InChI

InChI=1S/C12H9N5O3/c18-12-10-11(13-6-14-12)16(7-15-10)5-8-1-3-9(4-2-8)17(19)20/h1-4,6-7H,5H2,(H,13,14,18)

InChI Key

AWOOIVCGPKFRJZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C=NC3=C2NC=NC3=O)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1CN2C=NC3=C2N=CNC3=O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C2NC=NC3=O)[N+](=O)[O-]

synonyms

9-(p-Nitrobenzyl)-9H-purin-6-ol

Origin of Product

United States

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